2,2-Bis(aminoethoxy)propane

Description

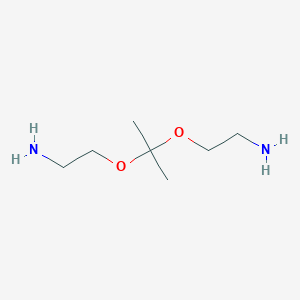

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMYVTCIPQGGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OCCN)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127090-71-5 | |

| Record name | 2,2-Bis(2-aminoethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Bis(aminoethoxy)propane chemical properties and structure

An In-Depth Technical Guide to 2,2-Bis(aminoethoxy)propane: A Versatile Ketal-Based Building Block for Advanced Materials

Introduction: The Significance of a pH-Responsive Linker

In the landscape of advanced materials science and drug delivery, the demand for "smart" polymers that respond to specific environmental triggers is paramount. This compound, a homobifunctional amino ketal, has emerged as a critical building block in this domain.[1] Its structure is deceptively simple, yet it harbors a chemically sophisticated feature: a central ketal linkage that is stable under neutral or physiological pH but rapidly hydrolyzes in acidic conditions.[2] This acid-lability is the cornerstone of its utility, enabling the design of materials that degrade on demand within specific biological microenvironments, such as tumor tissues or the endo-lysosomal compartments of cells.[3]

This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this molecule in the creation of next-generation stimuli-responsive systems.

Part 1: Molecular Architecture and Physicochemical Properties

The unique functionality of this compound stems directly from its molecular structure. It features a central propane backbone substituted with two aminoethoxy groups at the C2 position, forming a ketal. This arrangement positions two primary amine groups at the termini of flexible ether linkages, making them readily available for a variety of chemical transformations.

Caption: Chemical structure of this compound.

The primary amine groups serve as versatile handles for polymerization and conjugation, while the ether linkages impart flexibility to the resulting polymer chains.[4][5] However, the most critical feature is the ketal group, which acts as a pH-sensitive trigger for material degradation.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's properties is essential for its effective application. The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 127090-71-5 | [1][2][6] |

| Molecular Formula | C₇H₁₈N₂O₂ | [1][2][6] |

| Molecular Weight | 162.23 g/mol | [1][6] |

| Appearance | Liquid | [1] |

| Density | 1.018 g/mL at 25 °C | [1] |

| Boiling Point | 202-214 °C at 760 mmHg | [1][6] |

| Refractive Index | n20/D 1.458 | [1][6] |

| Flash Point | 106.67 °C (224.0 °F) | [7] |

| Topological Polar Surface Area | 70.5 Ų | [] |

Spectroscopic Characterization: Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

-

¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Key signals include a characteristic singlet for the two equivalent methyl protons of the ketal group, typically observed around 1.3-1.4 ppm.[9][10] The methylene protons of the ethoxy groups appear as distinct multiplets, while the amine protons are also visible.

-

¹³C NMR: The carbon NMR spectrum complements the proton data, showing a signal for the quaternary ketal carbon and distinct signals for the methyl and ethoxy carbons.[9]

-

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational bands. Prominent peaks are associated with the N-H stretching of the primary amine groups, C-H stretching of the alkyl groups, and the C-O stretching of the ether and ketal linkages.

Part 2: Synthesis and Chemical Reactivity

Reactivity Profile

The chemical utility of this compound is dominated by the reactivity of its two primary amine groups. These groups act as potent nucleophiles, readily participating in a wide range of reactions to form stable covalent bonds. This bifunctionality allows the molecule to act as a crosslinker or a chain extender in polymerization reactions.

Key reaction classes include:

-

Nucleophilic Acyl Substitution: The amines react readily with acylating agents like acyl chlorides, anhydrides, and N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This is a foundational reaction for incorporating the ketal linker into polypeptide- or polyester-based materials.

-

Reaction with Isocyanates and Epoxies: As a diamine, it is highly reactive towards diisocyanates to form polyureas and towards epoxies to act as a curing agent.[1] In epoxy systems, the flexible polyether backbone of molecules like this compound can enhance the toughness and impact resistance of the cured resin.[4][5][11]

-

Nucleophilic Alkylation: The amine groups can undergo alkylation with alkyl halides, although this pathway is often less controlled than acylation and can lead to mixtures of secondary and tertiary amines.

Caption: Reactivity pathways of this compound.

A Self-Validating Synthetic Protocol

Achieving high purity is critical, as impurities can interfere with polymerization and alter the degradation kinetics of the final material. A robust and common method involves a two-step process using a phthalimide protecting group to prevent unwanted side reactions of the highly nucleophilic amine groups.

Step 1: Synthesis of 2,2-Bis(phthalimidoethoxy)propane The causality here is clear: the phthalimide group "caps" the amine as a stable, non-nucleophilic imide. This allows for the subsequent ketal formation reaction to proceed cleanly without the amine interfering.

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-(2-hydroxyethyl)phthalimide (2.0 equivalents) and 2,2-dimethoxypropane (1.0 equivalent) in dry toluene.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The acid catalyzes the trans-ketalization reaction.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by the collection of methanol (the reaction byproduct) in the Dean-Stark trap. The reaction is driven to completion by the removal of this byproduct.

-

Workup and Purification: After the reaction is complete (typically when methanol collection ceases), cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is purified by recrystallization to yield pure 2,2-Bis(phthalimidoethoxy)propane.

Step 2: Deprotection to Yield this compound The final step is the removal of the phthalimide protecting groups to liberate the primary amines.

-

Reaction Setup: Dissolve the purified intermediate from Step 1 in an alcohol solvent such as ethanol.

-

Deprotection Agent: Add an excess of hydrazine hydrate or a strong base like sodium hydroxide.[9] Hydrazine is often preferred as it forms a stable phthalhydrazide precipitate that is easily removed.

-

Reaction Execution: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture. If hydrazine was used, the phthalhydrazide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield the final, high-purity this compound as a liquid.[1]

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Drug Development and Polymer Science

The primary application driving interest in this compound is its role as an acid-degradable crosslinker in drug delivery systems.[]

pH-Responsive Nanocarriers for Targeted Therapy

Many disease states, particularly cancer, are associated with an acidic microenvironment (pH ~6.5) compared to healthy tissue (pH 7.4). Furthermore, once a nanoparticle is internalized by a cell via endocytosis, it is trafficked into endosomes and lysosomes, where the pH drops to 5.0-6.0 and 4.0-5.0, respectively. This natural pH gradient provides a robust trigger for targeted drug release.

Mechanism of Action: Researchers utilize this compound to crosslink polymers into nanogels or core-crosslinked micelles.[3] These nanostructures can encapsulate therapeutic agents, such as chemotherapy drugs or siRNA.

-

Systemic Circulation: In the bloodstream (pH 7.4), the nanocarrier remains intact due to the stability of the ketal crosslinks, protecting the drug payload from premature degradation and minimizing off-target toxicity.

-

Accumulation at Target Site: The nanocarrier accumulates in the target tissue (e.g., a tumor) via passive or active targeting.

-

Acid-Triggered Degradation: Upon exposure to the acidic environment of the tumor or after cellular uptake into an endosome, the ketal linkages within the crosslinker are rapidly hydrolyzed.

-

Payload Release: This hydrolysis breaks down the nanocarrier's structure, causing it to swell or disassemble and release the encapsulated drug precisely at the site of action, thereby increasing therapeutic efficacy and reducing systemic side effects.[3]

Caption: pH-triggered drug release from a BAP-crosslinked nanocarrier.

Broader Applications in Polymer Chemistry

Beyond nanomedicine, this compound is a valuable monomer for creating degradable bulk polymers. It is used in the synthesis of pH-sensitive polyureas and polyurethanes. It also serves as a flexible, reactive curing agent for epoxy resins, where it can improve mechanical properties like toughness and resistance to thermal shock.[12][13][14][15]

Part 4: Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials and sources of ignition.[14][16]

Conclusion

This compound is a powerful and versatile molecule whose value lies in the elegant combination of reactive amine functionalities and a pH-labile ketal core. This unique architecture makes it an indispensable tool for developing sophisticated, stimuli-responsive materials. For researchers in drug delivery, its ability to confer acid-degradability to nanocarriers offers a precise mechanism for targeted therapy. In the broader field of polymer chemistry, it provides a route to creating degradable polymers and enhancing the performance of thermosets. As the demand for smart, functional materials continues to grow, the strategic application of this compound will undoubtedly continue to expand.

References

- 1. This compound = 98 127090-71-5 [sigmaaldrich.com]

- 2. This compound | 127090-71-5 | Benchchem [benchchem.com]

- 3. Squaric Ester-Based, pH-Degradable Nanogels: Modular Nanocarriers for Safe, Systemic Administration of Toll-like Receptor 7/8 Agonistic Immune Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Polyetheramines - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,2-双(氨基乙氧基)丙烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. arts.units.it [arts.units.it]

- 10. rsc.org [rsc.org]

- 11. Understanding Polyether Amine Hardeners: A Comprehensive Guide_Rich Chemical [rich-cn.net]

- 12. specialchem.com [specialchem.com]

- 13. ulprospector.com [ulprospector.com]

- 14. scribd.com [scribd.com]

- 15. ulprospector.com [ulprospector.com]

- 16. airgas.com [airgas.com]

An In-Depth Technical Guide to the Synthesis and Polymer Applications of 2,2-Bis(aminoethoxy)propane

This guide provides a comprehensive technical overview of the synthesis, characterization, and diverse polymer applications of 2,2-Bis(aminoethoxy)propane. This unique diamine, featuring a central ketal linkage, offers significant potential in the development of advanced polymeric materials, particularly those requiring stimuli-responsive properties. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug delivery, offering both foundational knowledge and practical insights into the utilization of this versatile monomer.

Introduction: The Significance of this compound in Polymer Science

This compound, often abbreviated as BAP, is a bifunctional primary amine distinguished by its central ketal group. This structural feature imparts a unique pH-sensitivity to polymers derived from it, as the ketal linkage is stable under neutral or basic conditions but readily hydrolyzes in acidic environments.[1][2] This acid-labile nature makes this compound a valuable building block for a variety of "smart" polymers with applications in controlled drug delivery, biocompatible materials, and degradable plastics.[3][4] The two primary amine groups provide versatile reaction sites for polymerization, allowing for its incorporation into a range of polymer backbones, including polyimides, polyurethanes, and epoxy resins.[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of high-purity this compound is crucial for achieving desirable polymer properties. A reliable and controlled multi-step synthesis involves the use of a phthalimide-protected intermediate to prevent side reactions of the amine groups.[1] This method, adapted from established procedures, ensures a high yield of the final product.[5]

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two main stages: the formation of a phthalimide-protected intermediate and the subsequent deprotection to yield the final diamine. This approach leverages the Gabriel synthesis methodology for the clean introduction of primary amine functionalities.[6]

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of the Phthalimide-Protected Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-(2-hydroxyethyl)phthalimide and 2,2-dimethoxypropane in dry toluene.[5]

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap, indicating the formation of the ketal linkage.[5]

-

Workup: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. The phthalimide-protected intermediate can be isolated by precipitation and filtration.

Part 2: Deprotection to Yield this compound

-

Hydrolysis: Suspend the phthalimide-protected intermediate in an aqueous solution of sodium hydroxide.[5]

-

Reaction: Heat the mixture to reflux. The hydrolysis of the phthalimide groups will proceed, liberating the primary amines.

-

Purification: After the reaction is complete, the product, this compound, can be purified by distillation under reduced pressure to obtain a high-purity liquid.[5]

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₈N₂O₂ | [6] |

| Molecular Weight | 162.23 g/mol | [6] |

| Boiling Point | 202-214 °C at 760 mmHg | [6] |

| Density | 1.018 g/mL at 25 °C | [6] |

Table 1: Physicochemical Properties of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum should show a characteristic singlet for the two methyl groups of the ketal at approximately 1.37 ppm.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the primary amine (N-H stretching) and the ether linkages (C-O stretching).[6]

Polymer Applications of this compound

The difunctional nature of this compound makes it a versatile monomer for the synthesis of a variety of polymers. Its unique pH-sensitivity can be harnessed to create materials with tailored degradation profiles.

Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[4][5] The incorporation of this compound into the polyimide backbone can introduce pH-sensitivity. The synthesis of polyimides from this diamine typically follows a two-step process.[3][7]

3.1.1. Synthesis of Polyimides from this compound

Caption: Curing of epoxy resins with this compound.

Curing Process

The curing of epoxy resins with amine hardeners is a well-established process. The stoichiometry between the epoxy groups and the amine hydrogens is a critical factor that determines the properties of the cured material. [8]

-

Mixing: The epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA), is thoroughly mixed with a stoichiometric amount of this compound.

-

Curing: The mixture is then cured at an elevated temperature. The curing schedule (temperature and time) will depend on the specific epoxy resin and the desired properties of the final material. [9]The curing kinetics can be studied using techniques like Differential Scanning Calorimetry (DSC). [10] The resulting cured epoxy resin will exhibit thermal and mechanical properties that are influenced by the crosslink density and the chemical structure of the diamine curing agent. [11]The presence of the ketal linkage from this compound can impart pH-degradability to the epoxy thermoset.

Characterization of Polymers Derived from this compound

The properties of polymers synthesized using this compound should be thoroughly characterized to understand their structure-property relationships.

-

Spectroscopic Analysis: FTIR and NMR spectroscopy are used to confirm the chemical structure of the polymers and to verify the incorporation of the this compound monomer.

-

Thermal Analysis: Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition behavior of the polymers. [12][13][14]Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). [9][13][15]* Mechanical Properties: The mechanical properties of the polymers, such as tensile strength, modulus, and elongation at break, are determined using techniques like dynamic mechanical analysis (DMA) and tensile testing. [10][16]

Conclusion

This compound is a highly versatile and valuable monomer for the development of advanced polymers. Its unique pH-sensitive ketal linkage, combined with the reactivity of its primary amine groups, allows for the synthesis of a wide range of functional polymers with tailored properties. This guide has provided a comprehensive overview of its synthesis and its application in the preparation of polyimides, polyurethanes, and epoxy resins. The detailed protocols and characterization information presented herein are intended to serve as a valuable resource for researchers and scientists working in the field of polymer science and materials chemistry, enabling further innovation and development of novel materials based on this promising building block.

References

-

Zeus Industrial Products, Inc. FOCUS ON POLYIMIDES. [Link]

-

ArTS - Università degli Studi di Trieste. Supporting Information. [Link]

-

Virginia Tech. CHAPTER 2 LITERATURE REVIEW. [Link]

-

PubMed. Thermoplastic biodegradable polyurethanes: the effect of chain extender structure on properties and in-vitro degradation. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. Fine-tuned thermally cross-linkable 6FDA-based polyimide membranes for aggressive natural gas separation. [Link]

-

Defense Technical Information Center. Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. [Link]

-

SciSpace. Gas Separation Properties of 6FDA-Based Polyimide Membranes with a Polar Group. [Link]

-

China Plastics. Study on curing kinetics and dynamic mechanical properties of epoxy resin for rapid pultrusion. [Link]

-

MDPI. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. [Link]

-

ResearchGate. Synthesis, characterization and film preparation of 6FDA-based polyimides with polar groups arranged for thermal crosslinking | Request PDF. [Link]

-

ResearchGate. Synthesis and Characterization of Polyurethane Elastomers. [Link]

-

Lume UFRGS. EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. [Link]

-

Semantic Scholar. Characterization of Polyurethanes Containing Different Chain Extenders. [Link]

-

Mettler-Toledo. Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. [Link]

-

Ramprasad Group. Structureproperty relationship of polyimides based on pyromellitic dianhydride and shortchain aliphatic diamines for dielectric. [Link]

-

Fiveable. Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes. [Link]

-

Lab Supplies. This compound, > | 773204-1g. [Link]

-

University of Toronto. Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. [Link]

-

ResearchGate. Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers. [Link]

-

ResearchGate. Curing kinetics and mechanical properties of bio-based epoxy composites comprising lignin-based epoxy resins. [Link]

-

Mettler-Toledo. Thermal Analysis of Polymers Selected Applications. [Link]

-

ResearchGate. (PDF) Synthesis and Properties of New Aromatic Polyimides Based on 2,6-Bis(4-aminophenoxy)naphthalene and Aromatic Tetracarboxylic Dianhydrides. [Link]

-

ResearchGate. Mechanical properties and curing kinetics of epoxy resins cured by various amino-terminated polyethers. [Link]

-

ResearchGate. (PDF) Thermogravimetric Analysis of Polymers. [Link]

-

MDPI. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. [Link]

-

PubMed Central. Squaric Ester-Based, pH-Degradable Nanogels: Modular Nanocarriers for Safe, Systemic Administration of Toll-like Receptor 7/8 Agonistic Immune Modulators. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane. [Link]

- Google Patents. Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.

Sources

- 1. osti.gov [osti.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scispace.com [scispace.com]

- 5. arts.units.it [arts.units.it]

- 6. This compound | 127090-71-5 | Benchchem [benchchem.com]

- 7. zeusinc.com [zeusinc.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on curing kinetics and dynamic mechanical properties of epoxy resin for rapid pultrusion [plaschina.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. blog.kohan.com.tw [blog.kohan.com.tw]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-Bis(aminoethoxy)propane: A pH-Responsive Ketal-Containing Diamine for Advanced Polymer Synthesis

For Research Use Only. Not for human or veterinary use. [1]

Introduction: The Significance of Stimuli-Responsive Linkers

In the landscape of advanced materials science and drug delivery, the development of polymers that can respond to specific environmental triggers is of paramount importance. Among the most explored triggers in biomedical applications is a change in pH, driven by the natural pH gradients within the human body. For instance, the microenvironment of tumor tissues and the interior of cellular compartments like endosomes and lysosomes are notably more acidic (pH 4.0-6.5) compared to the bloodstream. This physiological differential provides a unique opportunity for targeted therapeutic delivery.

At the heart of many such "smart" polymer systems are stimuli-responsive linkers. Among the various acid-sensitive chemical groups, ketal linkages have emerged as particularly promising. The defining feature of a ketal group is its stability at neutral or alkaline pH and its rapid hydrolysis under acidic conditions. This selective cleavage is a powerful mechanism for designing materials with controlled degradation profiles. When incorporated into a polymer network, the acid-catalyzed hydrolysis of ketal linkages can trigger the disassembly of the material, leading to the release of an encapsulated payload or the degradation of the material into smaller, biocompatible components. This controlled degradation is a significant advantage over non-degradable materials, which can accumulate in the body and cause long-term side effects.[1]

This guide focuses on a key building block for such systems: 2,2-Bis(aminoethoxy)propane (CAS No. 127090-71-5). Often abbreviated as BAP, this molecule is a bifunctional amine featuring a central, acid-labile ketal group. Its well-defined chemical structure and predictable degradation behavior make it an invaluable tool for researchers in the fields of stimuli-responsive polymers and drug delivery.[1]

Physicochemical Properties

This compound is a liquid at room temperature with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 127090-71-5 | [1][2] |

| Molecular Formula | C₇H₁₈N₂O₂ | [1][2][] |

| Molecular Weight | 162.23 g/mol | [1][2][] |

| Appearance | Liquid | [2][4] |

| Density | 1.018 g/mL at 25 °C | [2][4] |

| Boiling Point | 202-214 °C / 760 mmHg | [2][4] |

| Refractive Index | n20/D 1.458 | [2][4] |

| Flash Point | 106.67 °C (224.0 °F) | |

| Synonyms | 2,2′-[(1-Methylethylidene)bis(oxy)]bis(ethanamine), 2,2-Di(2-aminoethoxy)propane, Diamino ketal | [2] |

Chemical Structure and Reactivity

The core of this compound's utility lies in its unique molecular architecture.

Caption: Chemical structure of this compound.

The central feature of the molecule is the ketal group, formed from a propane-2,2-diyl unit linked to two aminoethoxy chains. This ketal linkage is the source of its pH sensitivity. The molecule is also homobifunctional, possessing two terminal primary amine groups.[2][5] These amines are nucleophilic and can readily participate in a wide range of chemical reactions.

The primary amine groups of this compound readily engage in nucleophilic acyl substitution and alkylation reactions.[1] This allows for its incorporation into various polymer backbones. Common reactants include:

-

Acyl chlorides and Anhydrides: React to form stable amide bonds.[1]

-

Isocyanates and Isothiocyanates: Form polyureas and polythioureas, respectively.[2][5]

-

Epoxies: The amine groups can act as curing agents for epoxy resins, opening the epoxide ring.[2][5]

-

Aldehydes: Can form imines, which can be further reduced to secondary amines.[2][5]

-

NHS esters, Sulfonyl chlorides, and Carbodiimides: These and other activated species are also common conjugation partners for primary amines.[2][5]

This versatile reactivity makes this compound a valuable monomer and crosslinker for the synthesis of polymers such as polyamides, polyureas, and polyurethanes.[1][4][5]

Synthesis Methodology

The synthesis of this compound can be achieved through established methods, often involving the protection of the amine functionality, formation of the ketal, and subsequent deprotection. A common and controlled pathway utilizes phthalimide-protected intermediates to prevent unwanted side reactions of the amine groups, ensuring high purity of the final product.[1]

Conceptual Synthesis Workflow

Caption: A two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of the Phthalimide-Protected Intermediate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(2-hydroxyethyl)phthalimide (1 equivalent).

-

Add dry toluene to dissolve the starting material.

-

Add 2,2-dimethoxypropane (at least 0.5 equivalents, often used in excess) to the solution.[1]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a mild base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (the phthalimide-protected ketal intermediate) by column chromatography or recrystallization to obtain a pure solid.

Step 2: Deprotection to Yield this compound

-

Dissolve the purified phthalimide-protected intermediate from Step 1 in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (typically 2-4 equivalents) to the solution.

-

Heat the mixture to reflux and stir. A precipitate (phthalhydrazide) will form as the reaction proceeds.

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Filter off the precipitate and wash it with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude product is this compound. Further purification can be achieved by vacuum distillation to yield a pure, colorless liquid.

Applications in Drug Delivery and Materials Science

The difunctional nature of this compound, combined with its pH-sensitive core, makes it a highly sought-after building block for creating novel polymeric materials with advanced functionalities.[1]

Crosslinking Agent for pH-Responsive Hydrogels and Nanogels

A primary application of this compound is as a crosslinking agent in the formation of hydrogels and nanogels for biomedical applications.[1] In this context, polymer chains are synthesized with functional groups that can react with the amines of this compound.

By connecting these polymer chains, it helps to form a three-dimensional network that can encapsulate drugs or other bioactive molecules.[1] Upon exposure to an acidic environment, such as that found in a tumor or an endosome, the ketal linkages within the crosslinks are cleaved. This cleavage causes the network to break down, leading to the rapid release of the encapsulated payload at the target site.[1][6] This "on-demand" release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.

Caption: pH-triggered drug release from a nanogel crosslinked with BAP.

Monomer for Degradable Polymers

Beyond its role as a crosslinker, this compound can be used as a co-monomer in polymerization reactions. For example, reacting it with diisocyanates will produce polyureas where the acid-degradable ketal unit is integrated directly into the polymer backbone.[1][5] Similarly, it can be used to synthesize degradable polyamides. These linear or branched polymers can be designed to self-assemble into nanoparticles or other structures for drug delivery, and will degrade into smaller, excretable fragments after fulfilling their function.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications: Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.[2]

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[7]

Conclusion

This compound is a versatile and powerful molecule for the development of advanced, stimuli-responsive materials. Its central, acid-labile ketal linkage, flanked by two reactive primary amine groups, provides a unique combination of properties that are highly advantageous for applications in controlled drug delivery, tissue engineering, and smart coatings. By understanding its chemical properties, reactivity, and synthesis, researchers can effectively leverage this compound to create innovative solutions to complex challenges in medicine and materials science.

References

-

Polyetheramines. Wikipedia. [Link]

-

This compound, >=98%. Lab Supplies. [Link]

-

Development status of polyetheramine products, synthesis methods and applications in various fields. SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD. [Link]

-

Molecular synthesis and application of polyetheramine. SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD. [Link]

-

Chemical Components of Polyetheramine Synth Generation. Coating additives. [Link]

- US20170362164A1 - Process for preparing a polyetheramine.

-

Squaric Ester-Based, pH-Degradable Nanogels: Modular Nanocarriers for Safe, Systemic Administration of Toll-like Receptor 7/8 Agonistic Immune Modulators. PMC - PubMed Central. [Link]

-

Synthesis and characterization of pH/temperature dual sensitive multiblock copolymer for drug delivery. eGrove - University of Mississippi. [Link]

Sources

- 1. This compound | 127090-71-5 | Benchchem [benchchem.com]

- 2. Diamino ketal | 127090-71-5 [chemicalbook.com]

- 4. This compound = 98 127090-71-5 [sigmaaldrich.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Squaric Ester-Based, pH-Degradable Nanogels: Modular Nanocarriers for Safe, Systemic Administration of Toll-like Receptor 7/8 Agonistic Immune Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

acid-labile ketal linkage in 2,2-Bis(aminoethoxy)propane

An In-Depth Technical Guide to the Acid-Labile Ketal Linkage in 2,2-Bis(aminoethoxy)propane

Abstract

This technical guide provides a comprehensive overview of this compound (BAP), a bifunctional molecule of significant interest in the fields of drug delivery and biomaterials science. The central focus of this document is the molecule's acid-labile ketal linkage, which imparts pH-sensitive properties to the polymers and nanostructures it is incorporated into. We will explore the fundamental chemistry of this linkage, its mechanism of cleavage, synthetic methodologies for BAP, and its application in the design of advanced, stimuli-responsive systems. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage pH-responsive linkers for targeted therapeutic delivery and controlled material degradation.

Introduction: The Significance of pH-Responsive Linkers in Biomedical Applications

In the landscape of advanced drug delivery, stimuli-responsive materials represent a paradigm shift, enabling the precise, localized release of therapeutic agents. Among the various physiological triggers, pH gradients are particularly compelling targets. The microenvironment of solid tumors, as well as the internal compartments of cells like endosomes (pH ~5.0–6.0) and lysosomes (pH ~4.0–5.0), are demonstrably more acidic than healthy tissues and the bloodstream (pH ~7.4).[1][2][3] This natural pH differential provides a robust mechanism for designing "smart" delivery systems that remain stable in circulation but release their payload upon reaching the acidic target site.

To exploit this pH gradient, chemists have developed a range of acid-cleavable chemical linkers. Ketal linkages have emerged as a superior class for this purpose due to their inherent stability at neutral or alkaline pH and their rapid, predictable hydrolysis under acidic conditions.[4] This hydrolysis breaks down the molecular structure, triggering drug release or the degradation of a material scaffold into smaller, biocompatible components.[1][2][3][4]

This compound, often abbreviated as BAP, is a cornerstone building block for creating such acid-degradable materials.[4] It is a homobifunctional molecule featuring two primary amine (-NH2) groups, making it a versatile crosslinking agent.[4][5] Critically, these reactive groups are connected by a central ketal group derived from acetone, which serves as the pH-sensitive trigger.[4]

Diagram 1: Chemical Structure of this compound (BAP)

Caption: Structure of BAP highlighting the central acid-labile ketal group.

The Ketal Linkage: Mechanism of Acid-Catalyzed Hydrolysis

The functionality of BAP hinges on the well-understood mechanism of acid-catalyzed ketal hydrolysis.[4] At physiological pH (7.4), the ketal group is kinetically stable, protecting the integrity of the polymer network or drug conjugate. However, in an acidic environment, the reaction is initiated by the protonation of one of the ketal oxygen atoms by a hydronium ion (H₃O⁺). This step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol).

The subsequent cleavage of the carbon-oxygen bond results in the formation of a resonance-stabilized oxocarbenium ion and the release of one of the amino-alcohol arms. This intermediate is then attacked by a water molecule. A final deprotonation step regenerates the acid catalyst and yields a hemiacetal. The hemiacetal is unstable and rapidly decomposes to release the second amino-alcohol arm and a ketone—in the case of BAP, this is acetone, a generally well-tolerated compound.[4]

The rate of this cleavage can be precisely tuned by modifying the chemical structure of the ketal, allowing for the design of materials with degradation profiles tailored to specific biological environments.[4]

Diagram 2: Mechanism of Acid-Catalyzed Ketal Hydrolysis

Caption: Stepwise mechanism of acid-catalyzed hydrolysis of the ketal linkage.

Synthesis and Characterization of this compound

The synthesis of high-purity BAP is critical for its successful application. While several methods exist, a robust and controlled multi-step pathway involves the use of phthalimide-protected intermediates to prevent unwanted side reactions of the highly reactive amine groups.[4]

Protocol 1: Phthalimide-Protected Synthesis of BAP

Objective: To synthesize this compound with high purity.

Materials:

-

N-(2-hydroxyethyl)phthalimide

-

2,2-dimethoxypropane

-

Dry Toluene

-

Hydrazine hydrate

-

Ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

Methodology:

-

Step 1: Ketal Formation.

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve N-(2-hydroxyethyl)phthalimide and a catalytic amount of p-toluenesulfonic acid in dry toluene.

-

Add an excess of 2,2-dimethoxypropane.

-

Heat the mixture to reflux. The reaction proceeds by forming the ketal with the protected amino-alcohol, with methanol being removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phthalimide-protected BAP intermediate.

-

-

Step 2: Deprotection.

-

Dissolve the intermediate from Step 1 in ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux. A precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

-

Filter off the phthalhydrazide precipitate.

-

Remove the ethanol from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a liquid.

-

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

FTIR Spectroscopy: To identify characteristic functional groups (amine N-H stretches, C-O ether stretches).

-

Mass Spectrometry: To confirm the molecular weight (162.23 g/mol ).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 127090-71-5 | |

| Molecular Formula | C₇H₁₈N₂O₂ | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Liquid | |

| Density | ~1.018 g/mL at 25 °C | |

| Boiling Point | 202-214 °C / 760 mmHg | |

| Refractive Index | n20/D ~1.458 |

Applications in Drug Delivery and Biomaterials

The bifunctional nature of BAP makes it an exceptionally versatile crosslinker for creating pH-degradable materials.[4] Its primary amines can react with a wide range of chemical groups, including NHS esters, isocyanates, epoxies, and anhydrides, allowing its incorporation into various polymer architectures.[5]

Key Applications:

-

Hydrogels and Nanogels: BAP is pivotal in forming hydrogel and nanogel networks for encapsulating therapeutic molecules.[4] By crosslinking polymer chains, it creates a three-dimensional matrix that holds the drug. Upon reaching an acidic environment (like a tumor or an endosome), the ketal linkages cleave, causing the gel network to break down and release its payload.[4][6]

-

Degradable Polymers: BAP can be used as a monomer or chain extender in polymerization reactions to synthesize linear or branched polymers with acid-labile linkages directly in their backbones. For instance, reacting BAP with diisocyanates can form pH-degradable polyureas.[4][5]

-

Drug Conjugation: The amine groups of BAP can be used to attach it to drugs or targeting ligands, creating a pH-sensitive linker that releases the active molecule at the desired site.

The degradation of these materials is a significant advantage over non-degradable systems, which can accumulate in the body and cause long-term side effects. The degradation products of BAP-crosslinked materials are typically acetone and 2-aminoethanol, which are neutral, low molecular weight compounds that are generally well-tolerated.[4]

Protocol 2: Formation of a pH-Responsive Nanogel using BAP

Objective: To create a pH-responsive nanogel for drug encapsulation by crosslinking the core of a self-assembled polymeric micelle with BAP.

Materials:

-

Amphiphilic block copolymer with reactive side chains in the core block (e.g., a polymer with pendant squaric ester amide moieties).[6]

-

This compound (BAP).

-

Dialysis membrane (appropriate MWCO).

-

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0.

Diagram 3: Workflow for pH-Responsive Nanogel Synthesis

Caption: Experimental workflow for synthesis and testing of BAP-crosslinked nanogels.

Methodology:

-

Micelle Formation:

-

Dissolve the amphiphilic block copolymer in a suitable organic solvent.

-

Slowly add this organic solution to an aqueous buffer (e.g., PBS, pH 7.4) under vigorous stirring. This will induce the self-assembly of the polymer into micelles with a hydrophobic core and a hydrophilic shell.

-

-

Core Crosslinking:

-

To the aqueous micelle solution, add a solution of BAP. The amount of BAP should be calculated based on the desired crosslinking density (e.g., 0.15 equivalents relative to the reactive groups in the polymer core).[6]

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 16-24 hours) to allow the amine groups of BAP to react with the side chains in the micelle core, forming stable, crosslinked nanogels.

-

-

Purification:

-

Transfer the nanogel solution to a dialysis bag and dialyze against PBS (pH 7.4) for 48 hours, with frequent buffer changes, to remove unreacted BAP and any remaining organic solvent.

-

-

pH-Triggered Release Study:

-

Characterize the size and morphology of the nanogels at pH 7.4 using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Divide the nanogel solution into two batches. Incubate one at pH 7.4 and the other at an acidic pH (e.g., pH 5.0) at 37 °C.

-

At various time points, measure the particle size by DLS. A significant increase in size or polydispersity, or a decrease in scattering intensity at pH 5.0, indicates nanogel disassembly.[1][2][3]

-

Quantify drug release by separating the nanogels from the supernatant (e.g., via centrifugation) and measuring the drug concentration in the supernatant using HPLC or UV-Vis spectroscopy.

-

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the design of pH-responsive biomaterials. Its central, acid-labile ketal linkage provides a reliable mechanism for creating systems that are stable under physiological conditions but degrade or release their cargo in acidic environments characteristic of tumors and intracellular compartments. The straightforward reactivity of its terminal amine groups allows for easy incorporation into a wide variety of polymer systems, including hydrogels, nanogels, and degradable polymers. As the demand for targeted and controlled drug delivery systems grows, the rational design of materials using linkers like BAP will continue to be a critical area of research, paving the way for more effective and less toxic therapeutic interventions.

References

- Benchchem. (n.d.). This compound | 127090-71-5.

-

Petrova, S. L., Jäger, E., Jäger, A., et al. (2021). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Polymers (Basel), 13(9), 1465. Available from: [Link]

-

MDPI. (n.d.). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Retrieved from [Link]

-

ResearchGate. (2021, May). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Retrieved from [Link]

-

MDPI. (n.d.). Development of a Rapid-Onset, Acid-Labile Linkage Polyplex-Mixed Micellar System for Anticancer Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, May 1). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Retrieved from [Link]

-

Lab Supplies. (n.d.). This compound, >=98%. Retrieved from [Link]

- Google Patents. (n.d.). CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane.

-

L-A. W., et al. (2021). Squaric Ester-Based, pH-Degradable Nanogels: Modular Nanocarriers for Safe, Systemic Administration of Toll-like Receptor 7/8 Agonistic Immune Modulators. ACS Nano. Available from: [Link]

Sources

- 1. Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 127090-71-5 | Benchchem [benchchem.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Squaric Ester-Based, pH-Degradable Nanogels: Modular Nanocarriers for Safe, Systemic Administration of Toll-like Receptor 7/8 Agonistic Immune Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Promise of pH-Responsive Drug Delivery

An In-depth Technical Guide to the pH-Sensitive Nature of Diamine-Ether Compounds for Advanced Drug Delivery

This guide provides a comprehensive technical overview of the pH-sensitive properties of certain diamine-ether compounds, with a focus on their application in advanced drug delivery systems. Due to the limited specific data available for "2,2-Bis(aminoethoxy)propane," this document will leverage data and protocols from closely related and well-characterized analogs, such as 2,2'-(ethylenedioxy)bis(ethylamine), to illustrate the core principles and experimental methodologies. This approach ensures scientific accuracy and practical relevance for researchers, scientists, and drug development professionals.

The targeted delivery of therapeutics to specific sites within the body is a cornerstone of modern medicine. Pathological tissues, such as tumors and inflamed areas, often exhibit a lower extracellular pH compared to healthy tissues. This physiological difference presents a unique opportunity for the design of "smart" drug delivery systems that can selectively release their payload in response to these acidic environments. pH-sensitive materials are at the forefront of this research, and among them, compounds featuring both amine and ether functionalities offer a versatile platform for creating highly effective drug carriers.

This guide will delve into the fundamental chemical properties, mechanisms of pH-sensitivity, and practical applications of these molecules. We will explore how their unique structure can be harnessed to create sophisticated drug delivery vehicles and provide detailed protocols for their synthesis and characterization.

Chemical Properties and the Mechanism of pH-Sensitivity

The pH-sensitive nature of diamine-ether compounds stems from the presence of primary amine groups. These groups can be protonated at acidic pH, leading to a change in the molecule's overall charge and conformation. This transition is reversible and can be precisely controlled by the surrounding pH.

The Role of pKa

The acid dissociation constant (pKa) is a critical parameter that defines the pH at which a functional group will be protonated or deprotonated. For a diamine, there will be two pKa values, corresponding to the protonation of each amine group. The pKa values are influenced by the molecular structure, including the presence of electron-donating or withdrawing groups and the distance between the amine groups.

For a compound like 2,2'-(ethylenedioxy)bis(ethylamine), the pKa values are typically in the range of physiological and pathological pH, making it an ideal candidate for pH-responsive drug delivery.

The "Proton Sponge" Effect

In the context of drug delivery, particularly for intracellular delivery, the "proton sponge" effect is a highly desirable property. When a drug carrier containing multiple amine groups is taken up by a cell into an endosome, the acidic environment of the endosome (pH 5.5-6.0) leads to the protonation of the amines. This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, causing the endosome to swell and eventually rupture. This process, known as endosomal escape, allows the therapeutic payload to be released into the cytoplasm, where it can exert its effect.

The pH-sensitive behavior of certain cationic polymers, like polyethyleneimine (PEI), is attributed to the "proton sponge" effect.[1] This phenomenon is key in non-viral gene delivery, as it facilitates the escape of genetic material from endosomes, acidic compartments within cells that can degrade therapeutic molecules.[1] When a drug carrier with multiple amine groups is engulfed by a cell into an endosome, the naturally acidic environment of the endosome (pH 5.5-6.0) causes the protonation of these amine groups.[2] This accumulation of protons, or "sponging," leads to an influx of chloride ions and water to maintain electrochemical balance.[1] The resulting osmotic pressure causes the endosome to swell and eventually rupture, releasing the therapeutic payload into the cytoplasm where it can take effect.[1][2] While the proton sponge hypothesis is a widely accepted model for the endosomal escape of cationic carriers, some researchers suggest that other mechanisms, like direct membrane destabilization, may also be involved.[1]

Caption: Protonation equilibrium of a primary amine group.

Synthesis and Characterization of pH-Sensitive Nanoparticles

The synthesis of pH-sensitive nanoparticles often involves the incorporation of diamine-ether compounds into a polymer matrix. A common method is dispersion polymerization, which allows for the one-pot synthesis of nanoparticles with tunable properties.[3][4]

Synthesis Protocol

A general protocol for the synthesis of pH-sensitive nanoparticles using a diamine-ether crosslinker is as follows:

-

Monomer and Crosslinker Preparation: The primary monomers, the pH-sensitive diamine-ether crosslinker, and an initiator are dissolved in a suitable solvent system.

-

Polymerization: The reaction mixture is heated under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for a set time to achieve the desired particle size and molecular weight.

-

Purification: The resulting nanoparticles are purified by dialysis or centrifugation to remove unreacted monomers and other impurities.

Characterization Techniques

Thorough characterization is essential to ensure the quality and performance of the synthesized nanoparticles. Key techniques include:

-

Particle Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index, PDI), and surface charge (zeta potential).[5]

-

Morphology: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the shape and surface morphology of the nanoparticles.[6]

-

Chemical Structure: Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and successful incorporation of the diamine-ether compound.[6][7]

-

pKa Determination: Potentiometric titration is a precise method to determine the pKa values of the polymer.[8][9] This involves titrating a solution of the polymer with an acid or base and monitoring the pH change.[8] The pKa is determined from the inflection point of the titration curve.[9]

Applications in pH-Responsive Drug Delivery

The unique properties of diamine-ether-based nanoparticles make them highly suitable for a range of drug delivery applications, particularly in cancer therapy.

Triggered Drug Release

The primary application of these nanoparticles is for the triggered release of drugs in acidic environments. At physiological pH (7.4), the nanoparticles are stable and can encapsulate the drug with high efficiency. However, upon reaching the acidic tumor microenvironment or after being internalized into endosomes, the protonation of the amine groups leads to swelling of the nanoparticle and subsequent release of the drug. This pH-responsive release has been shown to enhance the therapeutic efficacy of anticancer drugs while reducing systemic toxicity.[10]

In Vitro Drug Release Study

A standard method to evaluate the pH-responsive drug release is through in vitro release studies.

Table 1: Representative In Vitro Drug Release Data

| pH | Time (hours) | Cumulative Drug Release (%) |

| 7.4 | 24 | 15 |

| 7.4 | 48 | 25 |

| 5.5 | 24 | 60 |

| 5.5 | 48 | 85 |

This is example data and will vary depending on the specific formulation.

Caption: pH-triggered drug release from a nanoparticle carrier.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of pH-sensitive nanoparticles.

Protocol: Synthesis of pH-Sensitive Nanoparticles by Dispersion Polymerization

Materials:

-

Monomer (e.g., methyl methacrylate)

-

Diamine-ether crosslinker (e.g., 2,2'-(ethylenedioxy)bis(ethylamine))

-

Initiator (e.g., AIBN)

-

Solvent (e.g., ethanol/water mixture)

-

Stabilizer (e.g., polyvinylpyrrolidone)

Procedure:

-

In a round-bottom flask, dissolve the monomer, crosslinker, and stabilizer in the solvent.

-

Purge the solution with nitrogen gas for 30 minutes to remove oxygen.

-

Add the initiator to the flask.

-

Heat the reaction mixture to 70°C with constant stirring.

-

Allow the polymerization to proceed for 24 hours.

-

Cool the reaction to room temperature.

-

Purify the nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes.

-

Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Protocol: In Vitro pH-Responsive Drug Release Study

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS) at pH 7.4 and 5.5

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Shaking incubator

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

-

Transfer the nanoparticle suspension into a dialysis bag.

-

Place the dialysis bag in a larger container with PBS of the same pH.

-

Incubate at 37°C with gentle shaking.

-

At predetermined time points, withdraw a sample from the release medium and replace it with fresh PBS.

-

Repeat the procedure with PBS at pH 5.5.

-

Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative drug release at each time point.

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

Conclusion

Diamine-ether compounds are a valuable class of molecules for the development of pH-sensitive drug delivery systems. Their ability to undergo protonation in acidic environments provides a robust mechanism for triggered drug release in pathological tissues. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel pH-responsive nanocarriers. Further research in this area holds the potential to significantly improve the efficacy and safety of targeted therapies.

References

-

Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. (n.d.). MDPI. Retrieved December 12, 2023, from [Link]

-

Proton sponge – Knowledge and References. (n.d.). Taylor & Francis. Retrieved December 12, 2023, from [Link]

-

The proton sponge theory. Cationic nanoparticles have the ability to... (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. (2023). ACS Omega. Retrieved December 12, 2023, from [Link]

-

Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. (2014). PMC. Retrieved December 12, 2023, from [Link]

-

Mechanism Permitting Proton Sponge Effect. (2016). Chemistry Stack Exchange. Retrieved December 12, 2023, from [Link]

-

Proton Sponge Effect. (2023). Laboratory Notes. Retrieved December 12, 2023, from [Link]

-

Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. (2017). PMC. Retrieved December 12, 2023, from [Link]

-

Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). (2022). NIH. Retrieved December 12, 2023, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved December 12, 2023, from [Link]

-

How To Determine PKA Of Organic Compounds?. (2023). YouTube. Retrieved December 12, 2023, from [Link]

-

Design and characterizations of pH-responsive drug delivery vehicles using molecular docking. (n.d.). Bohrium. Retrieved December 12, 2023, from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. Retrieved December 12, 2023, from [Link]

-

Development of Methods for the Determination of pKa Values. (2013). PMC. Retrieved December 12, 2023, from [Link]

-

PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2018). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Design of pH-Responsive Nanomaterials Based on the Tumor Microenvironment. (2024). PMC. Retrieved December 12, 2023, from [Link]

-

pH-Sensitive Polymeric Nanoparticles Fabricated by Dispersion Polymerization for the Delivery of Bioactive Agents. (2018). ResearchGate. Retrieved December 12, 2023, from [Link]

-

Fabrication of pH-Responsive Nanoparticles with an AIE Feature for Imaging Intracellular Drug Delivery. (2016). Semantic Scholar. Retrieved December 12, 2023, from [Link]

-

pH-Sensitive Polymeric Nanoparticles Fabricated by Dispersion Polymerization for the Delivery of Bioactive Agents. (2018). PubMed. Retrieved December 12, 2023, from [Link]

-

Tunable pH-sensitive poly(β-amino ester)s synthesized from primary amines and diacrylates for intracellular drug delivery. (2012). PubMed. Retrieved December 12, 2023, from [Link]

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pH-Sensitive Polymeric Nanoparticles Fabricated by Dispersion Polymerization for the Delivery of Bioactive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Bifunctional Amine Monomers: A Cornerstone of Modern Polymer Synthesis for Advanced Applications

An In-Depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bifunctional amine monomers. We will delve into the core principles of their chemistry, polymerization behavior, and the structure-property relationships that govern their application, with a particular focus on the synthesis of advanced polymers for the biomedical field.

The Strategic Importance of the Bifunctional Amine Core

Bifunctional amine monomers are organic molecules characterized by the presence of two amine functional groups. These moieties are the reactive sites that drive polymerization, making these monomers fundamental building blocks for a vast array of polymeric materials. Their true power lies in their dual reactivity, which enables the formation of linear, high-molecular-weight polymers through step-growth polymerization mechanisms.

The choice of the molecular scaffold separating the two amine groups—be it a flexible aliphatic chain, a rigid cycloaliphatic ring, or a planar aromatic system—is a critical design parameter. This choice directly dictates the physicochemical properties of the resulting polymer, such as its thermal stability, mechanical strength, solubility, and biocompatibility. This "design-from-the-monomer-up" approach is what makes these compounds indispensable in materials science, from high-performance engineering plastics to sophisticated drug delivery vehicles.

Classification and Structure-Property Relationships

The selection of a bifunctional amine monomer is the first and most critical step in tailoring polymer properties. The monomers are broadly classified based on the nature of their hydrocarbon backbone.

| Monomer Class | Representative Examples | Core Structure | Resulting Polymer Properties | Key Applications |

| Aliphatic | Ethylenediamine, 1,6-Hexamethylenediamine (HMDA) | Flexible, linear chain | High flexibility, toughness, lower thermal stability. | Polyamides (Nylons), Polyurethanes, Epoxy Curing Agents. |

| Cycloaliphatic | Isophorone diamine (IPDA), 4,4'-Diaminodicyclohexylmethane (PACM) | Rigid, saturated ring | Enhanced rigidity, improved thermal and UV stability compared to aliphatics. | High-performance coatings, composites, specialty polyamides. |

| Aromatic | m-Phenylenediamine (MPD), p-Phenylenediamine (PPD) | Rigid, planar aromatic ring | Exceptional thermal stability, high mechanical strength, chemical resistance. | High-performance aramids (Kevlar®, Nomex®), polyimides, specialty resins. |

The causality is straightforward: flexible aliphatic chains allow for significant polymer chain mobility, resulting in materials with lower glass transition temperatures (Tg) and higher elasticity. Conversely, the rigid, planar structures of aromatic diamines severely restrict chain rotation, leading to materials with very high Tg, excellent thermal stability, and high modulus.

Core Polymerization Mechanisms Involving Bifunctional Amines

Bifunctional amines are workhorses of step-growth polymerization. The two primary reactions leveraged in research and industry are amidation and isocyanate addition.

Polyamide Synthesis (Amidation)

The reaction between a bifunctional amine and a bifunctional carboxylic acid (or its more reactive acyl chloride derivative) forms an amide bond, releasing a small molecule like water or HCl. When repeated, this reaction builds the long polymer chains characteristic of polyamides (e.g., Nylons).

Mechanism Rationale: The reaction is driven by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the carboxylic acid derivative. The use of acyl chlorides significantly increases the reaction rate compared to carboxylic acids due to the superior leaving group (Cl⁻) and the higher electrophilicity of the carbonyl carbon. This is a crucial consideration for laboratory-scale synthesis where milder conditions are preferred.

Experimental Protocol: Synthesis of a Linear Poly(amido amine)

This protocol details a trusted, self-validating method for synthesizing a simple, linear poly(amido amine) (PAA) via Michael addition, a common reaction for creating polymers for biological evaluation.

Objective: To synthesize a PAA from 1,4-diaminobutane and N,N'-methylenebis(acrylamide).

Materials:

-

1,4-Diaminobutane (DAB)

-

N,N'-Methylenebis(acrylamide) (MBA)

-

Methanol (Anhydrous)

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Schlenk flask and standard glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Monomer Preparation (Stoichiometry is Key):

-

In a 100 mL Schlenk flask, dissolve 1.54 g (10.0 mmol) of MBA in 40 mL of anhydrous methanol.

-

Rationale: Ensuring an anhydrous solvent is critical to prevent side reactions with water. Methanol is a good solvent for both monomers.

-

Purge the flask with argon for 15 minutes to remove oxygen, which can interfere with the reaction.

-

-

Initiation of Polymerization:

-

In a separate vial, dissolve 0.88 g (10.0 mmol) of DAB in 10 mL of anhydrous methanol.

-

Using a syringe, add the DAB solution dropwise to the stirring MBA solution at room temperature over 20 minutes.

-

Rationale: A 1:1 stoichiometric ratio is crucial for achieving high molecular weight in step-growth polymerization. Dropwise addition helps control the exothermic reaction and promotes uniform chain growth.

-

-

Polymerization Reaction:

-

Seal the flask under a positive pressure of argon and stir the reaction mixture at room temperature for 48 hours.

-

Rationale: The Michael addition reaction proceeds readily at room temperature. A 48-hour period allows the reaction to proceed to high conversion, maximizing the polymer's molecular weight.

-

-

Polymer Isolation and Purification:

-

After 48 hours, pour the viscous polymer solution into 400 mL of rapidly stirring diethyl ether. A white precipitate of the polymer will form.

-

Rationale: Diethyl ether is a non-solvent for the polymer, causing it to precipitate out while the unreacted monomers and low-molecular-weight oligomers remain in solution. This is a critical purification step.

-

Allow the precipitate to settle, then decant the ether.

-

Wash the polymer precipitate two more times with 100 mL portions of diethyl ether.

-

-

Drying and Validation:

-

Dry the purified white solid under vacuum at room temperature for 24 hours to remove all residual solvent.

-

Record the final yield.

-

Self-Validation: Characterize the polymer using ¹H NMR to confirm the disappearance of vinyl protons from MBA and the appearance of new peaks corresponding to the PAA backbone. Use FTIR to verify the presence of amide bands (~1650 cm⁻¹) and the absence of vinyl C=C bands (~1620 cm⁻¹).

-

Conclusion and Future Outlook

Bifunctional amine monomers are not merely passive building blocks; they are active design elements that empower scientists to create polymers with precisely defined properties. The principles of step-growth polymerization, driven by the reactivity of these amines, provide a robust and versatile platform for materials innovation. For researchers in drug development, the ability to synthesize biocompatible, biodegradable, and functionalizable polymers from these monomers is paving the way for the next generation of intelligent therapeutics. Future advancements will likely focus on the development of novel, bio-based diamine monomers derived from renewable resources, further enhancing the sustainability and sophistication of polymer science.

References

-

Structure-Function Correlations of Poly(Amido Amine)s for Gene Delivery. PubMed, National Center for Biotechnology Information. [Link]

-

Bioreducible Hyperbranched Poly(amido amine)s for Gene Delivery. ACS Publications. [Link]

-

Novel Bioreducible Poly(amido amine)s for Highly Efficient Gene Delivery. ACS Publications. [Link]

-

Polyamide Formation (A-Level Chemistry). Study Mind. [Link]

-

Novel Bioreducible Poly(amido amine)s for Highly Efficient Gene Delivery. American Chemical Society. [Link]

-

21.9 Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. [Link]

-

Preparation of nylon 6,6 by condensation polymerization. Slideshare. [Link]

-

Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. MDPI. [Link]

-

Biobased nylon and potential from diamine monomers. Alder BioInsights. [Link]

-

Biocompatible Polymers and their Potential Biomedical Applications: A Review. PubMed, National Center for Biotechnology Information. [Link]

-

Polymeric innovations in drug delivery: Enhancing therapeutic efficacy. ScienceDirect. [Link]

The Pivotal Role of 2,2-Bis(aminoethoxy)propane in the Architecture of Advanced Stimuli-Responsive Polymers

An In-Depth Technical Guide:

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the dynamic field of advanced materials, the pursuit of polymers that can respond to specific environmental cues is of paramount importance. These "smart" polymers are at the forefront of innovations in drug delivery, diagnostics, and tissue engineering. At the heart of many of these systems lies a unique diamine monomer, 2,2-Bis(aminoethoxy)propane (BAEP), which imparts exceptional pH- and CO2-responsive characteristics. This guide provides an in-depth exploration of BAEP's fundamental role, offering both theoretical insights and practical, field-tested protocols to empower researchers in their quest to design and synthesize next-generation stimuli-responsive materials.

The Molecular Keystone: Understanding the Unique Attributes of this compound